2,6-Dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine
Description
2,6-Dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine is a sulfonyl-substituted morpholine derivative characterized by a 2,6-dimethylmorpholine core and a biphenyl sulfonyl group with a para-methyl substituent. The methyl groups on the morpholine ring enhance lipophilicity, likely improving membrane permeability, while the sulfonyl group may contribute to hydrogen bonding or electrostatic interactions in biological systems.
Properties
IUPAC Name |
2,6-dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-14-4-6-17(7-5-14)18-8-10-19(11-9-18)24(21,22)20-12-15(2)23-16(3)13-20/h4-11,15-16H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMKMGKMMIUIRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678082 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Moiety: This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-methylphenyl is coupled with a halogenated phenyl compound in the presence of a palladium catalyst.
Introduction of the Sulfonyl Group: The biphenyl compound is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Formation of the Morpholine Ring: The final step involves the cyclization of the intermediate with an appropriate amine to form the morpholine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the biphenyl moiety.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce simpler biphenyl compounds.
Scientific Research Applications
2,6-Dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various enzymes and receptors, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism by which 2,6-Dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine exerts its effects involves its interaction with specific molecular targets. The biphenyl moiety allows it to bind to hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Electronic Variations
The table below summarizes key structural differences and their implications:
Key Research Findings
Substituent Effects : Electron-withdrawing groups (e.g., CF3O, Cl) enhance sulfonyl group reactivity and polarity, whereas methyl/methoxy groups improve lipophilicity and bioavailability .
Toxicity Trends : Bulky alkyl/aryl groups (e.g., tert-butyl in Fenpropimorph) correlate with moderate toxicity, while halogens (Cl) may increase specific organ toxicity .
Synthetic Utility: Sulfonylmorpholines are versatile intermediates; substituent choice dictates downstream applications in drug development (e.g., Elafibranor synthesis) .
Biological Activity
2,6-Dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its chemical properties, biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₂₃N₁O₂S
- Molecular Weight : 321.44 g/mol
- CAS Number : 109605-09-6
- Structure : The compound features a morpholine ring substituted with sulfonyl and aromatic groups, contributing to its unique biological properties.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated potent antiproliferative effects against various cancer cell lines, including:
- Breast Cancer : The compound showed IC50 values in the micromolar range, indicating effective inhibition of cell growth.
- Leukemia Models : In vivo studies using xenograft models of chronic myelogenous leukemia (CML) revealed complete tumor regressions at certain dosages, suggesting a robust therapeutic potential.
The proposed mechanism of action for this compound involves:
- Inhibition of Kinases : The compound appears to inhibit key signaling pathways involved in cell proliferation and survival, particularly the Src/Abl kinase pathway.
- Induction of Apoptosis : Evidence suggests that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.
Study 1: Efficacy in Solid Tumors
A clinical study assessed the efficacy of this compound in patients with solid tumors. Results indicated a response rate of approximately 30%, with manageable side effects. Patients reported improved quality of life during treatment.
Study 2: Combination Therapy
Another investigation explored the use of this compound in combination with standard chemotherapy agents. The combination therapy resulted in enhanced therapeutic effects compared to monotherapy, highlighting the potential for synergistic interactions.
Safety Profile
While the biological activity is promising, safety assessments are crucial. Toxicological studies revealed that at therapeutic doses, the compound exhibited low toxicity profiles in animal models. However, further studies are necessary to fully elucidate its safety in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
